molecular formula C5H11ClMg B1591515 Pentylmagnesium chloride CAS No. 6393-56-2

Pentylmagnesium chloride

Cat. No.: B1591515
CAS No.: 6393-56-2
M. Wt: 130.9 g/mol
InChI Key: JFWWQYKSQVMLQU-UHFFFAOYSA-M
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Description

Pentylmagnesium chloride (C₅H₁₁MgCl) is a Grignard reagent widely used in organic synthesis for nucleophilic additions to carbonyl groups, enabling the formation of carbon-carbon bonds. It is typically prepared by reacting 1-chloropentane with magnesium in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) under inert conditions. Commercial solutions are standardized at concentrations such as 1.3 M or 2.0 M in THF .

Key applications include:

  • Synthesis of alcohols: For example, in the preparation of 3-pentylanisole via Grignard addition to methyl 2-bromo-5-methoxybenzoate .
  • Derivatization of organotin compounds: Used in environmental analysis to derivatize tributyltin (TBT) and dibutyltin (DBT) into volatile species for gas chromatography .
  • Pharmaceutical intermediates: Critical in multi-step syntheses, such as the formation of fluoro analogs via reductive cleavage .

Properties

IUPAC Name

magnesium;pentane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.ClH.Mg/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWWQYKSQVMLQU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6393-56-2
Record name Pentylmagnesium chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pentylmagnesium chloride is synthesized through the reaction of pentyl chloride with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:

C5H11Cl+MgC5H11MgCl\text{C5H11Cl} + \text{Mg} \rightarrow \text{C5H11MgCl} C5H11Cl+Mg→C5H11MgCl

Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Pentylmagnesium chloride undergoes several types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: It participates in coupling reactions with various electrophiles to form larger organic molecules.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.

    Esters: Reacts with esters to form tertiary alcohols after two equivalents of the Grignard reagent are added.

    Epoxides: Opens epoxide rings to form alcohols.

Major Products:

Scientific Research Applications

Organic Synthesis

1.1 Carbon-Carbon Bond Formation
Pentylmagnesium chloride is widely utilized in the synthesis of various organic compounds through nucleophilic addition reactions. It reacts with carbonyl compounds to form alcohols, which can be further transformed into more complex structures.

  • Case Study: Synthesis of Alcohols
    In a study, this compound was reacted with aldehydes and ketones to yield corresponding alcohols. For example, the reaction with propanal resulted in the formation of pentanol with high yields, demonstrating its effectiveness as a nucleophile in carbonyl chemistry .

1.2 Synthesis of Alkaloids
this compound plays a crucial role in the total synthesis of natural products, including alkaloids. Its ability to form carbon-carbon bonds is essential for constructing complex molecular frameworks.

  • Case Study: Total Synthesis of (+)-Hyperaspine
    In the synthesis of the alkaloid (+)-hyperaspine, this compound was employed as an alkylating agent. It facilitated the formation of key intermediates through olefin alkylation processes .

Pharmaceutical Applications

2.1 Pharmaceutical Intermediates
this compound is used as an intermediate in the pharmaceutical industry. Its reactivity allows it to participate in various synthetic pathways leading to active pharmaceutical ingredients (APIs).

  • Example: Anti-HIV Agents
    Research has indicated that this compound can be used in the synthesis of small-molecule anti-HIV agents by enabling functionalization steps that are critical for developing potent inhibitors .

Materials Science

3.1 Surface Modification
The compound is also valuable in materials science for surface modification applications. It can be used to create hydrophobic surfaces through the alkylation of silicon substrates.

  • Case Study: Silicon Surface Alkylation
    In experiments involving H-terminated silicon (111), this compound was utilized to form Si-C bonds, effectively modifying the surface properties of silicon wafers for electronic applications .

Analytical Chemistry

4.1 Derivatization Techniques
this compound has been employed in sample preparation techniques due to its low volatility and ability to derivatize various analytes, enhancing detection capabilities in analytical methods.

  • Example: Speciation Analysis
    The use of this compound in speciation analysis has been noted for its effectiveness in concentrating low-volatility species by evaporation, which improves analytical sensitivity .

Summary Table of Applications

Application AreaSpecific UseExample/Case Study
Organic SynthesisCarbon-carbon bond formationSynthesis of alcohols from aldehydes
Pharmaceutical IndustryIntermediate for drug synthesisSynthesis of anti-HIV agents
Materials ScienceSurface modificationSilicon surface alkylation
Analytical ChemistrySample preparation and derivatizationEnhancing detection in speciation analysis

Mechanism of Action

The mechanism of action of pentylmagnesium chloride involves its role as a nucleophile. The carbon-magnesium bond in the compound is highly polarized, with the carbon being nucleophilic. This allows it to attack electrophilic centers in various substrates, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a nucleophilic addition mechanism, followed by protonation to yield the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Grignard reagents share the general structure RMgX (R = alkyl/aryl; X = Cl, Br, I). Below, pentylmagnesium chloride is compared to structurally and functionally related organomagnesium compounds.

Pentylmagnesium Bromide (C₅H₁₁MgBr)

  • Reactivity : Bromide variants (e.g., pentylmagnesium bromide) often exhibit higher reactivity due to the weaker Mg–Br bond compared to Mg–Cl. This is evident in faster initiation of Grignard formation and higher yields in aldehyde additions (e.g., 82% yield in (±)-4-methyldec-3-en-5-ol synthesis) .
  • Solubility : Typically prepared in Et₂O (2 M), whereas this compound is more stable in THF .
  • Applications : Preferred in epoxidation reactions and imine additions, as seen in the synthesis of (−)-angustureine .

Propylmagnesium Chloride (C₃H₇MgCl)

  • Chain Length Effects: Shorter alkyl chains (C3 vs. C5) reduce steric hindrance, enabling faster reaction kinetics in small substrates. However, pentyl derivatives provide superior lipophilicity for organotin derivatization in environmental samples .
  • Yield Comparison : Propyl variants may yield <70% in aldehyde additions, whereas this compound achieves >80% in optimized conditions .

Hexylmagnesium Bromide (C₆H₁₃MgBr)

  • Steric Bulk : Longer alkyl chains (C6) increase steric hindrance, slowing reaction rates but improving selectivity in hindered carbonyl additions.
  • Volatility : Hexyl derivatives are less volatile than pentyl analogs, making them less suitable for gas chromatography applications .

Phenylmagnesium Chloride (C₆H₅MgCl)

  • Aromatic vs. Aliphatic Reactivity : Aromatic Grignard reagents exhibit lower nucleophilicity toward aldehydes but higher stability in THF. This compound is more reactive in aliphatic systems .

Data Table: Comparative Properties of this compound and Analogues

Compound Molecular Formula Concentration/Solvent Key Applications Yield in Representative Reactions References
This compound C₅H₁₁MgCl 2.0 M in THF Organotin derivatization, alcohol synthesis 68–82%
Pentylmagnesium bromide C₅H₁₁MgBr 2.0 M in Et₂O Epoxidation, imine additions 82%
Propylmagnesium chloride C₃H₇MgCl 1.0 M in THF Small-scale carbonyl additions <70%
Hexylmagnesium bromide C₆H₁₃MgBr 1.5 M in Et₂O Sterically hindered reactions 75–85%
Phenylmagnesium chloride C₆H₅MgCl 1.0 M in THF Aromatic coupling reactions 60–75%

Research Findings and Mechanistic Insights

  • Reaction with Cyanates : Pentylmagnesium bromide reacts with isobutyl cyanate to yield capronitrile (73%) and isobutyl alcohol, whereas chloride variants may show slower kinetics due to stronger Mg–Cl bonding .
  • Solvent Effects : THF stabilizes this compound via stronger coordination to Mg, reducing side reactions compared to Et₂O-based bromide reagents .
  • Environmental Analysis : this compound outperforms methyl- and propyl-based reagents in derivatizing TBT due to optimal volatility and detection limits .

Biological Activity

Pentylmagnesium chloride (C5H11MgCl) is an organomagnesium compound belonging to the Grignard reagent family. It is primarily utilized in organic synthesis, particularly for forming carbon-carbon bonds. This article delves into the biological activity of this compound, examining its synthesis, reactivity, and potential applications in various fields.

Synthesis and Reactivity

This compound can be synthesized through the reaction of magnesium with chloropentane in suitable solvents such as tetrahydrofuran (THF) or diethyl ether. The synthesis parameters significantly influence the yield and purity of the product. For instance, a study reported a 100% conversion rate with 97% selectivity when synthesized in THF at 45 °C using a semi-batch method .

Table 1: Synthesis Parameters for this compound

ParameterValue
SolventTHF / Diethyl Ether
Halide Concentration1.0 mol L^-1
Thermostat Temperature45 °C
Flow Rate1.5 mL min^-1 (semi-batch)
Conversion Rate100%
Selectivity97%

Biological Activity

While this compound is primarily recognized for its utility in synthetic organic chemistry, its biological activity has garnered attention in recent studies. The compound's reactivity allows it to participate in various biochemical transformations, which can be harnessed for therapeutic applications.

Case Studies and Research Findings

  • Reactivity with Silanes : this compound has been shown to react with silanes, yielding significant products that demonstrate potential biological activity. For example, it reacts with 1,2-difluorotetramethyldisilane to produce compounds with high yields . These products may have applications in medicinal chemistry due to their structural complexity and potential bioactivity.
  • Intramolecular Reactions : Research indicates that this compound can undergo intramolecular SN2-substitution reactions, forming cyclic compounds such as cyclopentane . This transformation is notable because cyclic compounds often exhibit distinct biological properties compared to their linear counterparts.
  • Ligand Applications : In catalysis, this compound has been explored as a ligand in various reactions. Its ability to stabilize transition states can enhance the efficiency of catalytic processes, which are crucial in developing pharmaceuticals .

Toxicological Considerations

Despite its utility, this compound poses risks associated with organomagnesium compounds. It is highly reactive with water and air, necessitating careful handling to prevent hazardous reactions. Safety data sheets recommend keeping it away from heat sources and ensuring proper storage conditions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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